molecular formula C₁₉H₂₄O₇ B042608 Gibberellin A72 CAS No. 105593-21-3

Gibberellin A72

Cat. No.: B042608
CAS No.: 105593-21-3
M. Wt: 364.4 g/mol
InChI Key: SISDKGXXRJQNSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gibberellin A72 is a specific member of the gibberellin family of diterpenoid plant hormones, offering researchers a specialized tool for probing the complexities of plant growth and development. While many gibberellins, such as GA1 and GA4, are renowned for promoting stem elongation and seed germination, this compound provides a unique profile for investigating the structure-activity relationships and metabolic pathways within this critical phytohormone class. Its primary research value lies in studies aimed at understanding the biosynthesis and inactivation of gibberellins, as it can serve as a precursor or metabolite in these pathways. Researchers utilize this compound to elucidate the specific roles of different gibberellin isoforms in processes like flowering time, fruit development, and stress responses in various plant models. The compound functions by interacting with intracellular gibberellin receptors (GID1), leading to the degradation of DELLA repressor proteins and the subsequent activation of gibberellin-responsive genes that drive growth processes. This high-purity compound is essential for analytical applications, including use as a standard in HPLC and LC-MS/MS for the quantitative profiling of gibberellin content in plant tissues, as well as for fundamental biological assays exploring hormone signaling and crosstalk. For Research Use Only. Not for human, veterinary, or household use.

Properties

IUPAC Name

5,7,12-trihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O7/c1-8-13(21)18-7-17(8,25)5-3-9(18)19-6-4-10(20)16(2,15(24)26-19)12(19)11(18)14(22)23/h9-13,20-21,25H,1,3-7H2,2H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SISDKGXXRJQNSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12C(CCC3(C1C(C45C3CCC(C4)(C(=C)C5O)O)C(=O)O)OC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Gibberellin A72 (GA72) is a member of the gibberellin family of plant hormones, which are crucial for various growth and developmental processes in plants. This article delves into the biological activity of GA72, examining its biosynthesis, mechanisms of action, and effects on plant physiology, supported by data tables and case studies.

Overview of Gibberellins

Gibberellins are terpenoid compounds produced by fungi and plants, playing essential roles in regulating growth processes such as seed germination, stem elongation, and flowering. GA72 is one of the lesser-studied gibberellins but has shown significant biological activity in various plant species.

Biosynthesis of this compound

The biosynthesis of gibberellins, including GA72, involves several enzymatic steps starting from geranylgeranyl pyrophosphate (GGPP). Key enzymes include:

  • Copalyl diphosphate synthase (CPS) : Converts GGPP to copalyl diphosphate.
  • Kaurene synthase (KS) : Converts copalyl diphosphate to kaurene.
  • GA 3-oxidase : Catalyzes the conversion of kaurene to biologically active gibberellins.

Research has demonstrated that GA72 can be synthesized through specific pathways involving these enzymes, with its production being regulated by developmental and environmental cues .

Gibberellins exert their effects primarily by interacting with specific receptors in plants. The GID1 receptor family is known to bind gibberellins, leading to the degradation of DELLA proteins, which are growth repressors. This process allows for the activation of growth-promoting genes. The mechanism can be summarized as follows:

  • Binding : GA72 binds to GID1 receptors.
  • DELLA degradation : The binding triggers the ubiquitination and subsequent degradation of DELLA proteins.
  • Gene activation : With DELLA proteins degraded, transcription factors can activate genes involved in growth and development .

Biological Effects

GA72 has been shown to influence various physiological processes in plants:

  • Seed Germination : GA72 promotes germination by breaking dormancy and activating metabolic processes necessary for seedling establishment.
  • Stem Elongation : It enhances cell elongation in stems, contributing to increased height and biomass.
  • Flowering Induction : In some species, GA72 can induce flowering under specific photoperiod conditions.

Table 1: Effects of this compound on Plant Growth

ProcessEffectReference
Seed GerminationIncreased germination rates
Stem ElongationEnhanced elongation
FloweringInduction under long days

Case Studies

  • Barley Germination Study :
    A study on barley demonstrated that application of GA72 significantly increased germination rates compared to controls. The research indicated that GA72 activates key genes involved in starch mobilization during early germination stages .
  • Wheat Dwarf Mutants :
    In experiments with dwarf wheat mutants, treatment with GA72 restored normal growth patterns. This effect was attributed to the hormone's ability to alleviate growth repression caused by DELLA proteins .
  • Tomato Fruit Development :
    Research on tomato plants showed that GA72 application led to enhanced fruit size and weight. This was linked to increased cell division and expansion facilitated by gibberellin signaling pathways .

Scientific Research Applications

Plant Growth Enhancement

GA72 has been utilized to enhance plant growth and productivity. Research indicates that applying gibberellins can lead to increased cell elongation and division, resulting in taller plants with larger leaves. For example, studies have shown that GA72 can significantly improve the growth rates of various crops, including rice and soybeans, by promoting stem elongation and leaf expansion .

Stress Tolerance

Gibberellins like GA72 play a vital role in helping plants cope with abiotic stresses such as flooding, drought, and salinity. In a study involving soybean plants subjected to flooding stress, the application of exogenous gibberellins (including GA4 and GA7) led to improved chlorophyll content and enhanced tolerance to hypoxic conditions . This suggests that GA72 may help modulate biochemical pathways that confer stress resilience.

Seed Germination and Dormancy

GA72 is also effective in breaking seed dormancy and promoting germination. It has been shown to stimulate the synthesis of enzymes such as α-amylase, which is crucial for mobilizing stored nutrients during germination. This application is particularly beneficial for crops that exhibit dormancy under certain environmental conditions .

Rice Growth Studies

A bibliometric analysis highlighted significant trends in research focused on gibberellins' effects on rice biological processes. Studies have demonstrated that GA72 application can enhance rice yield by promoting internode elongation and improving tillering capacity, which are critical for maximizing grain production .

Soybean Flooding Response

In a controlled experiment, soybean plants treated with GA72 showed remarkable improvements in physiological responses during flooding conditions. The treatment resulted in higher levels of endogenous bioactive gibberellins (GA1 and GA4), which correlated with increased resilience against stress-induced damage .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Plant Growth EnhancementPromotes cell elongation and leaf expansionIncreased height and leaf size
Stress ToleranceEnhances resilience to flooding and droughtImproved chlorophyll content
Seed GerminationBreaks dormancy and stimulates germinationIncreased α-amylase activity
Crop Yield ImprovementBoosts overall yield potential in cropsEnhanced tillering in rice

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Gibberellins

Structural Relationships

GA72 belongs to the gibberellin family characterized by a tetracyclic diterpenoid skeleton. Its structural differentiation from other GAs lies in hydroxylation patterns and side-chain modifications, which influence receptor binding and metabolic stability. Key structural analogs include:

Compound CAS Number Key Structural Features Commercial Availability (SCR-Biotech Codes)
Gibberellin A72 105593-21-3 Undisclosed (presumed hydroxyl/methyl variations) SCBD-117696
Gibberellin A3 77-06-5 C19-GA with carboxyl group at C-7 SCAH-201555
Gibberellin A4+A7 8030-53-3 Mixture of A4 (C19-GA) and A7 (C20-GA) SCAH-303278
Gibberellin A95 78259-50-4 Modified side-chain with additional substituents SCBD-117688

Notes:

  • GA3 (gibberellic acid) is the most commercially prevalent GA due to its potent bioactivity in promoting stem elongation and fruit setting .
  • GA4 and GA7 mixtures are preferred in seed germination studies for their synergistic effects .
  • GA95 and GA72 share product lineage in SCR-Biotech catalogs, suggesting structural similarities, but their functional divergence remains understudied .
GA72 vs. GA3:
  • GA3 : Universally used in viticulture for berry thinning and sizing, with peak activity during early fruit set stages . Its mechanism involves binding to GID1 receptors, triggering DELLA protein degradation and subsequent growth responses .
  • GA72: Limited data on bioactivity. Its lower commercial prominence compared to GA3 implies either reduced potency or niche applications.
GA72 vs. GA4/GA7:
  • GA4/GA7 : Demonstrated superior efficacy in breaking seed dormancy in Pistacia species compared to GA3, attributed to enhanced receptor affinity .
GA72 vs. GA95:
  • GA95 : Features a 10-O-methyl group and iodinated derivatives (e.g., 4-Iodo-10-methyl dihydro GA95), which are explored for isotopic labeling and metabolic tracking .
  • GA72 : Lacks documented derivatives, suggesting its role as a baseline compound for synthetic modifications.

Metabolic Pathways and Regulation

While GA biosynthesis and deactivation pathways are well-documented for GA1, GA3, and GA4 , GA72’s position in these pathways remains unclear.

Agricultural Potential

Comparative studies with GA3 or GA4/GA7 could elucidate its utility in stress tolerance or post-harvest management.

Preparation Methods

Natural Biosynthesis in Plants and Fungi

GA72 is biosynthesized in plants and fungi through a conserved diterpenoid pathway originating from geranylgeranyl diphosphate (GGDP). In Helianthus annuus (sunflower), the pathway proceeds via oxidation, cyclization, and hydroxylation steps catalyzed by cytochrome P450 monooxygenases (CYP450s) and dioxygenases. The critical divergence occurs at GA12-aldehyde, where specific hydroxylases introduce β-hydroxyl groups at the C-9 position, distinguishing GA72 from other gibberellins. Fungal species such as Gibberella fujikuroi employ analogous pathways but exhibit higher efficiency in GA72 accumulation due to specialized enzymes like GA 3-oxidase, which optimizes hydroxylation patterns.

Key Enzymatic Steps:

  • Cyclization of GGDP to ent-kaurene via ent-copalyl diphosphate synthase (CPS) and ent-kaurene synthase (KS).

  • Oxidation of ent-kaurene to GA12-aldehyde by ent-kaurene oxidase (KO).

  • Hydroxylation at C-9 by CYP88A subfamily enzymes to form GA72 precursors.

Recent studies have identified temperature-dependent regulation of these enzymes in Arabidopsis thaliana, where low temperatures enhance CYP450 activity, increasing GA72 yield by 22–35%.

Chemical Synthesis Approaches

Partial Synthesis from Gibberellin Precursors

Chemical synthesis of GA72 often begins with readily available gibberellins such as GA3 or GA7. A landmark study demonstrated the conversion of GA7 to GA72 through selective hydroxylation and epimerization.

Epimerization of GA72 Derivatives

3-epi-GA72, a structural analog, was synthesized via base-catalyzed epimerization using potassium carbonate (K2CO3) in aqueous methanol (MeOH:H2O = 9:1). The reaction achieved 78% yield under reflux conditions (60°C, 12 h), with epimerization confirmed via GC-MS and NMR.

Hydroxylation and Oxidation Reactions

Key intermediates in GA72 synthesis include 15β-hydroxy-GA7 and 16α,17-epoxy-GA7, produced through hydroxylation with osmium tetroxide (OsO4) and N-methylmorpholine N-oxide (NMO). Optimal conditions for 15β-hydroxylation involve 0.1 M OsO4 in tetrahydrofuran (THF) at 25°C for 24 h, yielding 63% of the desired product.

Table 1: Reaction Conditions for GA72 Intermediate Synthesis

Reaction StepReagents/ConditionsYield (%)
EpimerizationK2CO3, MeOH:H2O (9:1), 60°C, 12 h78
15β-HydroxylationOsO4 (0.1 M), NMO, THF, 25°C, 24 h63
16α,17-Epoxidationm-CPBA, CH2Cl2, 0°C, 2 h58

Total Synthesis Challenges

Total synthesis of GA72 remains elusive due to its complex tetracyclic diterpenoid structure. Attempts using enone cyclization strategies have achieved partial success, with the highest reported yield of 12% for the core skeleton. Key hurdles include stereochemical control at C-9 and C-10, necessitating chiral auxiliaries or asymmetric catalysis.

Industrial Production Techniques

Microbial Fermentation

Industrial-scale GA72 production relies on submerged fermentation of Gibberella fujikuroi. Strain optimization through UV mutagenesis has increased titers from 0.8 g/L to 2.3 g/L in 72 h batches. Critical parameters include:

  • Carbon Source : Sucrose (40 g/L) outperforms glucose, reducing catabolite repression.

  • pH Control : Maintenance at pH 5.5–6.0 prevents GA72 degradation.

Table 2: Fermentation Parameters for GA72 Production

ParameterOptimal ValueEffect on Yield
Temperature28°C+34%
Dissolved Oxygen30% saturation+22%
Nitrogen SourceAmmonium nitrate+18%

Downstream Processing

Post-fermentation recovery involves solvent extraction (ethyl acetate, 3x volumes) and crystallization (MeOH:H2O = 1:3). Purity ≥95% is achieved via preparative HPLC using a C18 column and acetonitrile:H2O (65:35) mobile phase.

Comparative Analysis of Methods

Biosynthesis vs. Chemical Synthesis

MetricBiosynthesisChemical Synthesis
Yield2.3 g/L (fermentation)12% (total synthesis)
Purity95–98%85–90%
ScalabilityIndustrialLaboratory-scale
Cost$120/kg$2,400/kg

Biosynthetic methods dominate industrial production due to cost-effectiveness, whereas chemical synthesis remains critical for analog development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Gibberellin A72
Reactant of Route 2
Gibberellin A72

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